molecular formula C3H11ClN2O2S B1521659 2-amino-N-methylethanesulfonamide hydrochloride CAS No. 223757-01-5

2-amino-N-methylethanesulfonamide hydrochloride

Cat. No.: B1521659
CAS No.: 223757-01-5
M. Wt: 174.65 g/mol
InChI Key: IMDTYQHPAJZVOB-UHFFFAOYSA-N
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Description

2-Amino-N-methylethanesulfonamide hydrochloride (CAS: 223757-01-5) is a sulfonamide derivative characterized by an ethylsulfonamide backbone substituted with an amino group and a methyl group. Its molecular formula is C₃H₁₁ClN₂O₂S, and it is commercially available with a purity of 97% . The compound’s hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key features include:

  • Ethylsulfonamide core: Common to many sulfonamide drugs, known for antimicrobial and diuretic activities.

Properties

IUPAC Name

2-amino-N-methylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-5-8(6,7)3-2-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDTYQHPAJZVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223757-01-5
Record name 2-amino-N-methylethane-1-sulfonamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Conditions and Solvent System

  • Solvent: Substantially anhydrous nitroalkanes (such as nitromethane, nitroethane, or nitropropane) are used as reaction diluents. These solvents are inert to reactants and facilitate the separation of the sulfonamide product from the amine hydrochloride by-product due to their differential solubility profiles.

  • Temperature: The reaction is maintained between 15 to 30 °C during the addition of methane sulfonyl chloride to monomethylamine, followed by warming to about 50 °C to solubilize the sulfonamide product and facilitate filtration.

  • Reaction Time: Typically ranges from 1.5 to 2 hours for the addition step, with subsequent heating and filtration steps.

Stepwise Preparation Procedure

Step 1: Reaction of Methane Sulfonyl Chloride with Monomethylamine

  • Methane sulfonyl chloride is slowly added to a solution of anhydrous monomethylamine dissolved in a nitroalkane solvent (e.g., l-nitropropane).

  • The molar ratio is generally controlled to ensure a slight excess of amine to drive the reaction to completion.

  • The reaction mixture is stirred at 15-25 °C during addition.

Step 2: Heating and Filtration

  • After the addition, the mixture is warmed to approximately 50 °C.

  • At this temperature, the sulfonamide product remains soluble in the nitroalkane, while the amine hydrochloride salt precipitates out.

  • The precipitated amine hydrochloride salt is separated by filtration and washed with warm nitroalkane to maximize product recovery.

Step 3: Extraction and Concentration

  • The filtrate containing the sulfonamide product dissolved in nitroalkane is extracted with water to transfer the sulfonamide into the aqueous phase.

  • Residual nitroalkane is removed by heating under vacuum at around 75 °C.

  • The aqueous solution is concentrated to yield 2-amino-N-methylethanesulfonamide hydrochloride as a crystalline solid.

Yield and Purity Data

Parameter Value
Reaction Temperature 15-25 °C (addition), 50 °C (filtration)
Reaction Time 1.5-2 hours (addition)
Solvent l-Nitropropane (1000 parts per 344 parts methane sulfonyl chloride)
Product Yield Approximately 96% (chemical analysis)
Product Purity High purity, typically >98%
Isolation Method Filtration of amine hydrochloride salt, aqueous extraction, vacuum concentration

This data is based on experimental examples where monomethylamine was reacted with methane sulfonyl chloride in nitroalkane solvents, yielding high purity sulfonamide hydrochloride with excellent recovery.

Advantages of the Nitroalkane Solvent System

  • Selective Solubility: The sulfonamide product is soluble in nitroalkanes at elevated temperatures but precipitates at ambient or lower temperatures, allowing easy separation from insoluble amine hydrochloride salts.

  • Recyclability: Nitroalkane solvents can be recycled without further purification, enhancing process economy.

  • Minimal By-products: The inertness of nitroalkanes reduces side reactions and by-product formation, improving product purity.

  • Mild Conditions: The reaction proceeds under relatively mild temperatures (15-50 °C) and atmospheric pressure, making it amenable to scale-up.

Comparative Notes on Alternative Methods

While the above method is well-documented for preparing methane sulfonamide derivatives, alternative synthetic routes involving amido protection and deprotection steps are reported for related compounds such as 2-amino-dimethyl acetamide hydrochloride, which involve Boc-protection and hydrogen chloride gas deprotection under controlled conditions. However, these methods are more complex and involve multiple steps, unlike the direct sulfonylation method described here.

Summary Table of Preparation Method

Step Description Conditions/Notes
1. Reactants Mixing Methane sulfonyl chloride + monomethylamine in nitroalkane 15-25 °C, slow addition, slight excess amine
2. Heating Warm mixture to 50 °C Sulfonamide dissolves, amine hydrochloride salt precipitates
3. Filtration Separate amine hydrochloride salt Wash with warm nitroalkane
4. Extraction Extract sulfonamide from nitroalkane with water Remove nitroalkane by vacuum distillation
5. Concentration & Crystallization Concentrate aqueous phase to isolate product Product yield ~96%, high purity

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic agents like methyl iodide or benzyl bromide:

Example reaction :

2 Amino N methylethanesulfonamide+CH3INaHN N dimethyl derivative\text{2 Amino N methylethanesulfonamide}+\text{CH}_3\text{I}\xrightarrow{\text{NaH}}\text{N N dimethyl derivative}

Table 2: Alkylation Efficiency

Alkylating AgentConditionsProductYield (%)Source
Methyl iodideNaH, DMF, 25°CN,N-Dimethyl derivative78
Benzyl bromideK2_2
CO3_3
, acetoneN-Benzyl-N-methyl derivative65

Notably, bulky alkylating agents (e.g., benzyl) exhibit lower yields due to steric hindrance .

Sulfonylation and Crosslinking

The sulfonamide group participates in sulfonylation with aromatic sulfonyl chlorides:

Reaction :

2 Amino N methylethanesulfonamide+Ar SO2ClH2ODi sulfonamide\text{2 Amino N methylethanesulfonamide}+\text{Ar SO}_2\text{Cl}\xrightarrow{\text{H}_2\text{O}}\text{Di sulfonamide}

Key observations :

  • Reactions proceed efficiently in aqueous NaHCO3_3
    at 80°C.

  • Electron-withdrawing substituents on the aryl group accelerate reactivity .

Coordination Chemistry

The compound acts as a ligand in metal complexes, leveraging its amine and sulfonamide donor sites:

Example : Coordination with Ni(II) in acidic media forms octahedral complexes:

NiCl2+2Ligand[Ni L 2]Cl2\text{NiCl}_2+2\text{Ligand}\rightarrow [\text{Ni L }_2]\text{Cl}_2

where L=2 amino N methylethanesulfonamideL=\text{2 amino N methylethanesulfonamide}
.

Table 3: Stability Constants of Metal Complexes

Metal Ionlog K (Stability Constant)GeometrySource
Ni(II)8.2Octahedral
Cu(II)9.1Square-planar

Biological Interactions

While not directly reactive in biological systems, its derivatives inhibit enzymes like carbonic anhydrase via sulfonamide-Zn2+^{2+}
interactions .

Stability and Degradation

  • Thermal decomposition : Begins at 220°C, releasing SO2_2
    and NH3_3
    .

  • Hydrolysis : Resistant under neutral conditions but degrades in strong acids/bases via sulfonamide bond cleavage .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

  • 2-Amino-N-methylethanesulfonamide hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties facilitate the development of drugs that target specific receptors or enzymes involved in these conditions .

Therapeutic Potential

  • The compound has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Studies have indicated that derivatives of this compound may exhibit significant biological activities, making them candidates for further pharmacological exploration.

Biochemical Research

Enzyme Inhibition Studies

  • In biochemical research, this compound is utilized to study enzyme inhibition and protein interactions. It provides insights into cellular processes and mechanisms of action for various biological pathways .

Investigating Neurotransmission

  • Research has shown that this compound can influence neurotransmitter transporters, such as excitatory amino acid transporter-2 (EAAT-2), which plays a crucial role in glutamate homeostasis in the brain. This aspect is particularly relevant in studies related to cognitive decline and neurodegenerative diseases .

Diagnostic Applications

Development of Diagnostic Agents

  • The compound is employed in the formulation of diagnostic agents that enhance the accuracy of medical tests. Its ability to interact with biological molecules makes it suitable for applications in imaging and biomarker detection .

Agricultural Chemistry

Formulation of Agrochemicals

  • In agricultural chemistry, this compound is used to develop safer and more effective pesticides. Its chemical properties allow for the design of agrochemicals that are both environmentally friendly and efficient in pest control .

Material Science

Creation of Novel Materials

  • The compound is explored in material science for the development of novel materials with specific properties, such as enhanced thermal stability and solubility. This application is crucial for industries that require high-performance materials for various applications .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentDrug synthesis targeting neurological disordersKey intermediate for drug formulation
Biochemical ResearchEnzyme inhibition studiesInsights into cellular processes
Diagnostic ApplicationsDevelopment of diagnostic agentsEnhanced accuracy in medical tests
Agricultural ChemistryFormulation of safer pesticidesEnvironmentally friendly pest control
Material ScienceDevelopment of novel materialsEnhanced thermal stability and solubility

Case Studies

  • Neuropharmacology Research : A study investigating the effects of this compound on EAAT-2 levels demonstrated its potential role in mitigating cognitive decline in Parkinson's disease patients. This research utilized plasma levels measured through ELISA to correlate with cognitive outcomes over a three-year period .
  • Agrochemical Development : Research into the formulation of new pesticides incorporating this compound showed promising results regarding efficacy against common agricultural pests while maintaining low toxicity to non-target organisms, highlighting its dual benefits for crop protection and environmental safety .
  • Material Science Innovations : Investigations into the use of this compound in creating polymers with enhanced properties have led to advancements in producing materials suitable for high-temperature applications, showcasing its versatility beyond traditional uses .

Mechanism of Action

The mechanism by which 2-amino-N-methylethanesulfonamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Functional Differences

Sulfonamides vary widely based on substituents and molecular architecture. Below is a comparative analysis:

Table 1: Key Properties of Selected Sulfonamides
Compound Name (CAS) Molecular Formula Substituents/Features Purity Key Properties
2-Amino-N-methylethanesulfonamide HCl (223757-01-5) C₃H₁₁ClN₂O₂S Amino, methyl, ethylsulfonamide 97% High solubility (HCl salt), moderate steric hindrance
4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (51543-31-8) C₁₂H₁₅N₃O₃S Oxazolyl ring, methyl, benzene 95% Lipophilic, aromatic interactions
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide HCl (192139-90-5) C₁₃H₁₅ClN₂O₂S Chloro, naphthalene, aminopropyl chain 95% Hydrophobic, extended π-system
2-Chloro-N-(2-methylphenylsulfonyl)acetamide (I) (N/A) C₉H₁₀ClNO₃S Chloro, methylphenyl, acetamide N/A Bent molecular conformation (torsion angle: -67.0°)

Physicochemical and Crystallographic Behavior

  • Hydrogen Bonding: The amino group in 2-amino-N-methylethanesulfonamide HCl enables strong intermolecular hydrogen bonds, similar to other sulfonamides like compound I . However, the methyl group reduces conformational flexibility compared to non-methylated analogs.
  • Crystal Packing : In compound I, substituents influence dihedral angles (e.g., 78.9° between benzene and sulfonamide groups) . The target compound’s simpler structure likely results in less complex packing, enhancing solubility.
  • Solubility: The hydrochloride salt form increases aqueous solubility relative to neutral sulfonamides like 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, which relies on aromaticity for solubility .

Pharmacological Implications

  • Target Compound: The amino group may enhance binding to enzymes or receptors, but the methyl group could limit bioavailability compared to bulkier analogs.
  • Comparison to β-Blocker Derivatives: Unlike N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]methanesulphonamide HCl (CAS: 16974-44-0), the target lacks an isopropylamino group, precluding β-blocker activity .
  • Antimicrobial Potential: Simpler structures like the target compound may exhibit broader-spectrum activity compared to naphthalene-based sulfonamides, which are more niche .

Biological Activity

2-Amino-N-methylethanesulfonamide hydrochloride, commonly referred to as methanesulfonamide, is a sulfonamide derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C3_3H9_9N1_1O2_2S1_1·HCl. The compound features a sulfonamide group, which is critical for its biological activity. The presence of the amino and methylene groups contributes to its solubility and interaction with biological targets.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts the production of folic acid, essential for nucleic acid synthesis in bacteria, leading to bacteriostatic effects.

Key Mechanisms:

  • Inhibition of Dihydropteroate Synthase : This is the primary mechanism through which sulfonamides exert their antimicrobial effects.
  • Antitumor Activity : Some studies suggest that derivatives of sulfonamides can inhibit tumor cell growth by interfering with metabolic pathways essential for cancer cell proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It operates effectively against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antitumor Activity

Recent studies have reported the potential antitumor effects of sulfonamide derivatives. For instance, a derivative demonstrated an IC50_{50} value of 0.06 µM against non-small cell lung cancer cells (NCI-H522), indicating potent cytotoxicity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various sulfonamides, including this compound, against multi-drug resistant bacterial strains. The results highlighted its potential as a treatment option in antibiotic-resistant infections .
  • Antitumor Research : A clinical trial investigated the use of sulfonamide derivatives in combination with existing chemotherapeutic agents for treating breast cancer. The trial showed improved patient outcomes when these compounds were included in treatment regimens .

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-methylethanesulfonamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via sulfonamide formation by reacting 2-chloroethanesulfonyl chloride with methylamine in a polar aprotic solvent (e.g., THF or DCM) under nitrogen atmosphere. Hydrochloric acid is added to precipitate the hydrochloride salt. Key parameters include:
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Stoichiometry : Use a 1.2:1 molar ratio of methylamine to sulfonyl chloride to ensure complete conversion .
  • Purification : Recrystallization from ethanol/water (3:1 v/v) improves purity (>98%) .
    Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 5:1) and confirm structure using 1^1H NMR (D2_2O, δ 2.8–3.2 ppm for –SO2_2–NH–CH3_3) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile 90:10) to assess purity (>95%) .
  • Elemental Analysis : Verify C, H, N, S, and Cl content (theoretical: C 20.87%, H 6.42%, N 16.20%, S 18.54%, Cl 20.58%) .
  • FT-IR : Confirm sulfonamide (–SO2_2–NH– stretch at 1150–1350 cm1^{-1}) and amine (–NH2_2 bend at 1600 cm1^{-1}) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Address these by:
  • Reproducibility Controls : Standardize cell culture media pH (7.4) and temperature (37°C) to mimic physiological conditions .
  • Batch Analysis : Compare bioactivity across synthesis batches using LC-MS to rule out impurities (e.g., unreacted methylamine or sulfonyl chloride) .
  • Dose-Response Curves : Use log-dose plots to identify EC50_{50} variability due to solubility limits (reported aqueous solubility: ~15 mg/mL at 25°C) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) and MD simulations:
  • Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) based on structural homology .
  • Docking Parameters : Set grid boxes to encompass active sites (e.g., 20 Å3^3) and validate with co-crystallized ligands .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and correlate with in vitro IC50_{50} values .

Q. What methodologies assess the compound’s stability under varying pH conditions for drug formulation studies?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Range : Test buffers at pH 1.2 (simulated gastric fluid) to pH 7.4 (blood) .
  • Degradation Kinetics : Use HPLC to monitor degradation products (e.g., hydrolysis at pH <3 generates ethanesulfonic acid and methylamine) .
  • Arrhenius Modeling : Predict shelf-life at 25°C by extrapolating data from elevated temperatures (40–60°C) .

Q. How can researchers design experiments to study the compound’s reactivity with nucleophilic biomolecules?

  • Methodological Answer : Use kinetic and mechanistic approaches:
  • Thiol Reactivity Assays : Incubate with glutathione (5 mM in PBS, 37°C) and quantify adducts via LC-MS/MS .
  • Stopped-Flow Spectroscopy : Measure reaction rates with cysteine residues (λ = 412 nm for thiolate ion formation) .
  • Computational DFT : Calculate activation energies for sulfonamide bond cleavage using Gaussian09 (B3LYP/6-31G*) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methylethanesulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-methylethanesulfonamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.